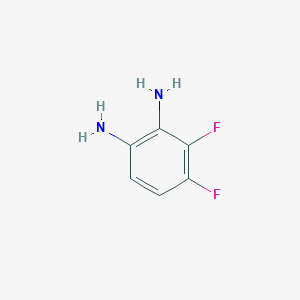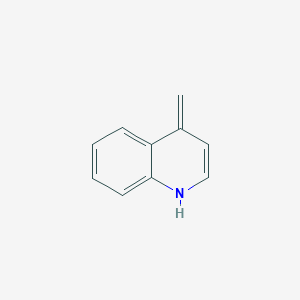
4-methylene-1H-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methylene-1H-quinoline is a heterocyclic organic compound that is commonly used in scientific research. This compound is known for its unique properties and potential applications in various fields of research.
作用机制
The mechanism of action of 4-methylene-1H-quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
生化和生理效应
4-methylene-1H-quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the growth of various bacteria and viruses. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the major advantages of using 4-methylene-1H-quinoline in lab experiments is its potent biological activity. It has been found to exhibit activity against various cancer cell lines, bacteria, and viruses at low concentrations. Moreover, it is relatively easy to synthesize and purify, making it an attractive target for research. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity towards normal cells at high concentrations.
未来方向
There are several future directions for the research and development of 4-methylene-1H-quinoline. One of the most promising directions is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, it is important to investigate the potential side effects and toxicity of this compound in animal models. Another potential direction is the development of new fluorescent probes for the detection of metal ions in biological samples. This could lead to the development of new diagnostic tools for the detection of various diseases.
合成方法
The synthesis of 4-methylene-1H-quinoline involves the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst. This reaction results in the formation of 4-methylene-1H-quinoline as a yellow crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
4-methylene-1H-quinoline has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antiviral, and antibacterial activities. Moreover, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
属性
CAS 编号 |
139266-01-6 |
|---|---|
产品名称 |
4-methylene-1H-quinoline |
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC 名称 |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
InChI 键 |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
规范 SMILES |
C=C1C=CNC2=CC=CC=C12 |
同义词 |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



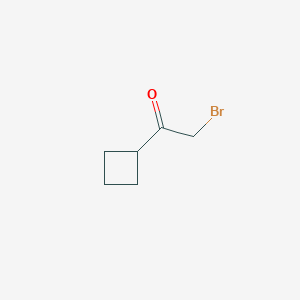
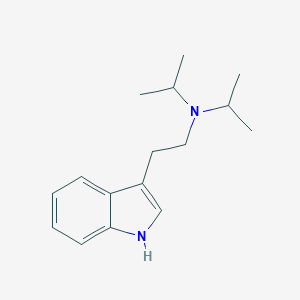
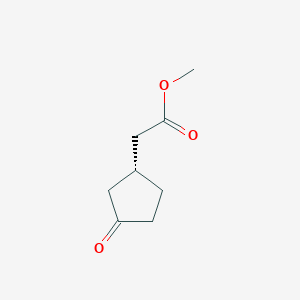
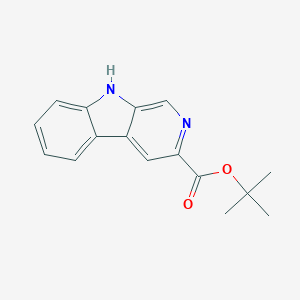
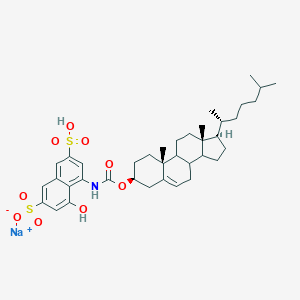
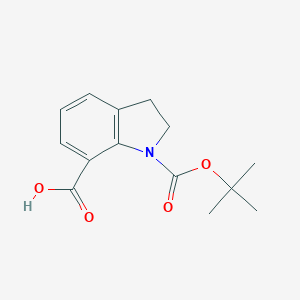
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

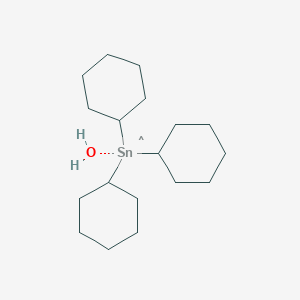
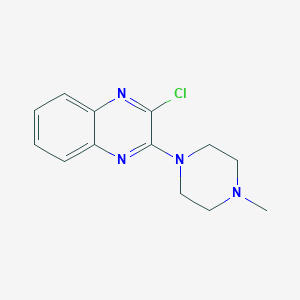
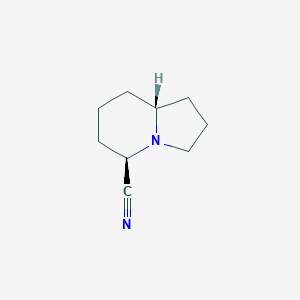
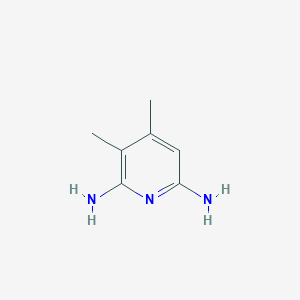
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
